Cas no 680618-17-1 (2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride)
2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Ethoxy-5-(3-(2-methoxyethyl)ureido)benzene-1-sulfonyl chloride
- 2-ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride
- 2-ethoxy-5-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride
- 2-ethoxy-5-[3-(2-methoxy-ethyl)ureido]benzenesulfonyl chloride
- 2-Ethoxy-5-[3-(2-methoxy-ethyl)-ureido]-benzene sulfonyl chloride
- 2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride
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- Inchi: 1S/C12H17ClN2O5S/c1-3-20-10-5-4-9(8-11(10)21(13,17)18)15-12(16)14-6-7-19-2/h4-5,8H,3,6-7H2,1-2H3,(H2,14,15,16)
- InChI Key: WMMWCYMBSBAKNG-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C=CC=1OCC)NC(NCCOC)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 426
- XLogP3: 1.1
- Topological Polar Surface Area: 102
2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride Security Information
- Storage Condition:(BD597080)
2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12043399-1g |
2-Ethoxy-5-(3-(2-methoxyethyl)ureido)benzene-1-sulfonyl chloride |
680618-17-1 | 97% | 1g |
$583 | 2024-07-24 |
2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride
Introduction to 2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride (CAS No. 680618-17-1) and Its Emerging Applications in Chemical Biology
2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride, identified by its CAS number 680618-17-1, is a sophisticated sulfonamide derivative that has garnered significant attention in the field of chemical biology due to its unique structural features and versatile reactivity. This compound belongs to a class of molecules that exhibit promising properties as intermediates in the synthesis of biologically active agents, particularly in the development of targeted therapies for various diseases.
The molecular structure of 2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride incorporates several key functional groups, including an ethoxy substituent at the 2-position of the benzene ring, a carbamoylamino group at the 5-position, and a sulfonyl chloride moiety. These features contribute to its high reactivity and make it a valuable building block for medicinal chemists. The presence of the sulfonyl chloride group, in particular, facilitates nucleophilic substitution reactions, enabling the facile introduction of diverse pharmacophores into the molecule.
In recent years, sulfonamide derivatives have been extensively studied for their therapeutic potential. They are known to interact with biological targets such as enzymes and receptors, modulating cellular processes and disease pathways. The specific arrangement of functional groups in 2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride enhances its binding affinity and selectivity, making it an attractive candidate for drug discovery efforts.
One of the most compelling aspects of this compound is its utility in the synthesis of novel inhibitors targeting protein-protein interactions (PPIs). PPIs play a crucial role in numerous biological processes, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. By leveraging the reactivity of the sulfonyl chloride group, researchers can conjugate this compound to peptides or other molecules that disrupt or modulate PPIs, leading to the development of potent therapeutic agents.
Recent advancements in computational chemistry have further enhanced the design and optimization of sulfonamide-based drugs. Molecular docking studies have demonstrated that 2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride can effectively bind to specific pockets on target proteins, suggesting its potential as a scaffold for drug development. These studies have also highlighted the importance of fine-tuning the substituents on the benzene ring to maximize binding affinity and minimize off-target effects.
The pharmaceutical industry has shown increasing interest in exploring sulfonamide derivatives for their antimicrobial and anti-inflammatory properties. 2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride has been investigated as a precursor in the synthesis of compounds with these therapeutic effects. Its structural versatility allows for modifications that can enhance its bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
In addition to its applications in drug discovery, this compound has found utility in materials science. The unique electronic properties of sulfonamide derivatives make them suitable for use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Researchers have explored 2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride as a component in conductive polymers and thin-film materials, demonstrating its potential in advancing next-generation electronic devices.
The synthesis of 2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride involves multi-step organic reactions that highlight the expertise required in modern synthetic chemistry. The process typically begins with the preparation of an intermediate sulfonyl chloride derivative followed by functional group transformations to introduce the ethoxy and carbamoylamino groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
The growing body of research on sulfonamide derivatives underscores their significance in addressing unmet medical needs. As our understanding of biological pathways continues to expand, compounds like 2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride will play an increasingly vital role in developing innovative therapies. Their structural complexity and reactivity offer endless possibilities for customization, enabling researchers to design molecules with tailored biological activities.
In conclusion, 2-Ethoxy-5-(2-methoxyethylcarbamoylamino)benzenesulfonyl Chloride (CAS No. 680618-17-1) is a multifaceted compound with broad applications across chemical biology and materials science. Its unique structural features make it an invaluable tool for drug discovery efforts aimed at developing targeted therapies for various diseases. As research progresses, this compound will continue to contribute to advancements in both academic research and industrial applications.
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